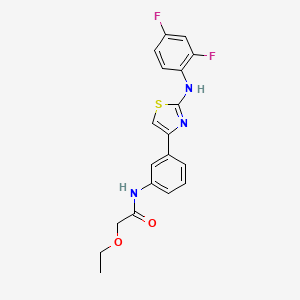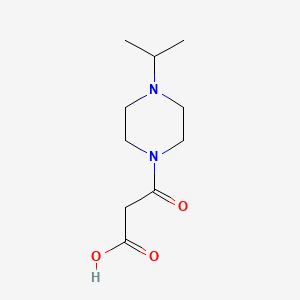
5-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)furan-2-carboxamide" is a structurally complex molecule that appears to be related to various furan carboxamide derivatives. These derivatives have been studied for their potential biological and pharmacological activities, including anti-bacterial properties and interactions with various receptors.
Synthesis Analysis
The synthesis of related furan carboxamide compounds involves the reaction of furan-2-carbonyl chloride with different amines in the presence of triethylamine to yield high yields of the desired products. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized with an excellent yield of 94% . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For instance, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that furan and benzene rings can be inclined to each other, and significant differences in bond angles can be observed due to possible hybridization effects at the furan atoms . These structural nuances are crucial for understanding the reactivity and interaction of the molecule with biological targets.
Chemical Reactions Analysis
Furan carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to arylate carboxamide compounds to afford analogues with moderate to good yields . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the steric hindrance provided by different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives can vary widely depending on their specific substituents. For example, the crystal structure analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the molecular conformation, hydrogen bonding, and crystal packing, which are essential for understanding the compound's solubility, stability, and reactivity . These properties are critical when considering the compound's potential as a pharmaceutical agent.
Applications De Recherche Scientifique
Synthesis and Antiprotozoal Applications
One study demonstrates the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines from furanic compounds, exploring their potent antiprotozoal properties. This research emphasizes the chemical's capacity for DNA interaction and its effectiveness against T. b. rhodesiense and P. falciparum, showcasing its potential in developing antiprotozoal treatments (Ismail et al., 2004).
Biomass Conversion and Chemical Synthesis
The catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the importance of these chemicals as platform chemicals in biorefinery, showing the versatility of furanic compounds in creating valuable products from biomass (Nakagawa et al., 2013). Another study elaborates on the conversion of plant biomass to furan derivatives, presenting a sustainable approach to accessing new generations of polymers, functional materials, and fuels (Chernyshev et al., 2017).
Decomposition and Conversion Processes
Research into the decomposition of 2,5-dimethylfuran identifies the initial steps in its thermal decomposition, contributing to understanding the stability and reactivity of furanic compounds under thermal conditions (Simmie & Metcalfe, 2011). Furthermore, catalytic conversion of 5-hydroxymethylfurfural into value-added derivatives is discussed, emphasizing the transformation potential of furanic compounds into chemicals and fuels through specific catalytic processes (Kong et al., 2018).
Propriétés
IUPAC Name |
5-bromo-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-8-7-10(9(2)19-8)11(17)5-6-16-14(18)12-3-4-13(15)20-12/h3-4,7,11,17H,5-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZKWPNLHXSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)




![3-(2-chlorophenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B2524636.png)
![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)
![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)